molecular formula C18H16ClN3O4S2 B2826648 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921864-85-9

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2826648
CAS RN: 921864-85-9
M. Wt: 437.91
InChI Key: QANQFURTNPFURF-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK2330672, is a small molecule inhibitor of the protein kinase B-Raf. This compound has been synthesized and extensively studied due to its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activity

The synthesis of novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide has shown significant enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies suggest binding modes supporting enzyme inhibition, with certain compounds exhibiting up to 91% inhibition against AChE and 92% against BChE. Additionally, antioxidant studies have shown high scavenging activity, highlighting potential therapeutic applications (Kausar et al., 2019).

Synthetic Applications in Heterocyclic Chemistry

Research into metalated sulfonamides emphasizes their utility as Directed Metalation Groups (DMGs) in ortho Metalation (DoM) methodology. This approach facilitates the synthesis of a variety of heterocyclic compounds, demonstrating the broad utility of sulfonamides in organic synthesis and drug development (Familoni, 2002).

Mild Oxidation Protocols

A sulfonimide reagent, N-chloro-N-(phenylsulfonyl)benzenesulfonamide, has been identified as a mild and selective oxidant for primary and secondary alcohols and their ethers, demonstrating its utility in synthetic chemistry for achieving specific oxidation states without harsh conditions (Palav et al., 2021).

Antimicrobial Activity

Synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising antimicrobial activity against various bacteria and fungi. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Metal Coordination and Supramolecular Structures

Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided insights into their molecular and supramolecular structures, revealing potential applications in the development of coordination compounds and supramolecular architectures (Jacobs et al., 2013).

properties

IUPAC Name

3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQFURTNPFURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

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